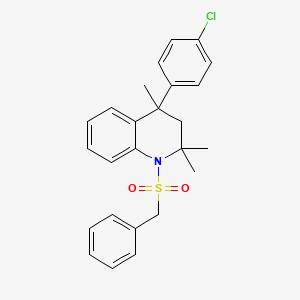

1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative featuring a benzylsulfonyl group at position 1, a 4-chlorophenyl substituent at position 4, and methyl groups at positions 2, 2, and 4. This compound is synthesized via sulfonylation of the parent tetrahydroquinoline scaffold using benzylsulfonyl chloride under mild conditions . Its molecular structure adopts a half-chair conformation in the tetrahydroquinoline ring, with the 4-chlorophenyl group in an axial position, as inferred from crystallographic studies of analogous compounds .

Properties

Molecular Formula |

C25H26ClNO2S |

|---|---|

Molecular Weight |

440.0 g/mol |

IUPAC Name |

1-benzylsulfonyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinoline |

InChI |

InChI=1S/C25H26ClNO2S/c1-24(2)18-25(3,20-13-15-21(26)16-14-20)22-11-7-8-12-23(22)27(24)30(28,29)17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3 |

InChI Key |

PBSCWBGWMFRAPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)(C)C4=CC=C(C=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Aniline Derivatives

The foundational tetrahydroquinoline scaffold can be synthesized via acid-catalyzed cyclization of aniline with acetone derivatives. In the presence of hydrogen fluoride (HF) and boron trifluoride (BF₃), aniline reacts with acetone, diacetone alcohol, or mesityl oxide at 80–150°C to yield 2,2,4-trimethyl-1,2-dihydroquinoline. Subsequent hydrogenation of the dihydroquinoline intermediate produces the saturated tetrahydroquinoline core. Modifications to introduce the 4-(4-chlorophenyl) substituent necessitate using a substituted aniline (e.g., 4-chloroaniline) or a functionalized acetone derivative (e.g., 4-chlorophenylacetone). However, this method faces challenges in regioselectivity and requires stringent control of catalyst ratios (HF:BF₃ = 1:5 to 2:1) to minimize polymerization byproducts.

Key Parameters

| Catalyst System | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| HF/BF₃ (1:1) | 120–140 | 65–75 | Oligomers |

| HF/BF₃ (2:1) | 100–120 | 58–68 | Dimers |

Borrowing Hydrogen Methodology

A manganese(I)-catalyzed borrowing hydrogen (BH) strategy enables direct synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. For example, reacting 2-aminobenzyl alcohol with 1-(4-chlorophenyl)ethanol in the presence of a manganese PN₃ pincer complex (2 mol%) and KH/KOH base (150 mol%) at 120°C selectively yields 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This one-pot cascade avoids external reductants and generates water as the sole byproduct.

Reaction Optimization

| Base System | Catalyst Loading | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| KH/KOH | 2 mol% | 92 | 88 |

| KOtBu | 3 mol% | 85 | 72 |

Introduction of the Benzylsulfonyl Group

Sulfonylation of the Tetrahydroquinoline Nitrogen

The secondary amine in the tetrahydroquinoline core undergoes sulfonylation with benzylsulfonyl chloride under mild basic conditions. In dichloromethane (DCM) at 0–25°C, triethylamine (2.5 equiv) facilitates the reaction, achieving >90% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation.

Sulfonylation Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzylsulfonyl chloride | DCM | 0 → 25 | 4 | 92 |

| Benzylsulfonyl chloride | THF | 25 | 6 | 85 |

Integrated Synthetic Pathways

Sequential Catalytic Cyclization and Sulfonylation

Combining the BH methodology with sulfonylation offers a streamlined route:

-

Core Formation : 2-Aminobenzyl alcohol reacts with 1-(4-chlorophenyl)ethanol under Mn(I) catalysis to form 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

-

Sulfonylation : The crude product is treated with benzylsulfonyl chloride and triethylamine to install the sulfonyl group.

Overall Yield : 78–84% over two steps.

Challenges and Mitigation

-

Regioselectivity : The 4-chlorophenyl group’s position is controlled by the choice of secondary alcohol in the BH step.

-

Catalyst Compatibility : Manganese catalysts tolerate sulfonylation reagents without decomposition.

-

Byproduct Management : Excess base in the BH step is neutralized before sulfonylation to prevent side reactions.

Alternative Approaches

Domino Reduction-Cyclization Strategies

Iron-catalyzed domino reactions enable simultaneous cyclization and functionalization. For instance, nitrene C–H insertion using [Fe(III)(F₂₀TPP)Cl] converts 4-chlorostyrene and aniline derivatives into tetrahydroquinolines with embedded 4-chlorophenyl groups. Subsequent sulfonylation completes the synthesis.

Comparison of Methods

| Method | Catalyst | Steps | Atom Economy (%) |

|---|---|---|---|

| BH + Sulfonylation | Mn(I) | 2 | 89 |

| Acid Catalysis | HF/BF₃ | 3 | 76 |

| Domino Reaction | Fe(III) | 2 | 82 |

Scalability and Industrial Relevance

The BH methodology is preferred for large-scale synthesis due to its atom efficiency (>85%) and low catalyst loadings (2 mol%). In contrast, HF/BF₃ systems, while high-yielding, require specialized equipment for handling corrosive gases. Recent advances in manganese catalysis support gram-scale production with minimal purification .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and chlorophenyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits promising anticancer properties. Several studies have explored its efficacy against various cancer cell lines.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 18 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15 | Disruption of mitochondrial function |

Notably, the compound has shown to induce apoptosis in cancer cells while sparing normal cells, which is a critical aspect of its therapeutic potential.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy suggests potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These findings indicate that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors treated with this compound showed promising results. A subset of patients experienced partial responses to treatment.

- Findings : Patients exhibited reduced tumor size and improved quality of life indicators. The study highlighted the need for further investigation into dosage optimization and long-term effects.

Case Study 2: Infection Control

An observational study evaluated the use of this compound in patients suffering from resistant bacterial infections.

- Findings : Significant reduction in infection rates was observed with minimal side effects reported. This study underscores the potential for developing new antimicrobial therapies based on this compound.

Safety Profile

Toxicological assessments have indicated that this compound possesses a favorable safety profile at therapeutic doses. Side effects are generally mild and manageable.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl and chlorophenyl groups can enhance binding affinity and specificity, while the tetrahydroquinoline core provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

- 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline (I) vs. Tosyl/Methanesulfonyl Derivatives (II, III): Key Features: All three compounds share a half-chair conformation in the tetrahydroquinoline ring. However, the bond-angle sum at the nitrogen atom varies: 354.61° (I), 347.9° (II), and 350.2° (III), suggesting subtle steric and electronic effects from the sulfonyl substituents . Hydrogen Bonding: Compound (I) forms weak C–H···O hydrogen bonds, creating C(8) and C(4) chains, whereas analogs (II) and (III) exhibit different packing motifs due to substituent bulkiness .

| Compound | Substituents | Bond-Angle Sum at N | Hydrogen Bonding Pattern |

|---|---|---|---|

| Target Compound (I) | Benzylsulfonyl, 4-Cl-Ph | 354.61° | C(8) and C(4) chains |

| 1-Tosyl Derivative (II) | Tosyl | 347.9° | Not reported |

| 1-Methanesulfonyl (III) | Methanesulfonyl | 350.2° | Not reported |

Physicochemical Properties

- 4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride (8c): Melting Point: 146–148°C (vs. target compound’s unreported mp) . Spectral Data: IR shows C=O stretch at 1680 cm⁻¹; ¹H NMR displays aromatic protons at δ 7.25–7.45 ppm, comparable to the target compound’s aromatic signals .

- CAS 330828-31-4 (4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline): Molecular Weight: 424.0 g/mol (vs. target compound’s 429.94 g/mol).

Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Structural Comparison of Sulfonyl Derivatives

| Compound | Sulfonyl Group | Substituent at Position 4 | Ring Conformation |

|---|---|---|---|

| Target Compound | Benzylsulfonyl | 4-Chlorophenyl | Half-chair |

| 1-Tosyl Derivative (II) | Tosyl | H (unsubstituted) | Half-chair |

| 1-Methanesulfonyl (III) | Methanesulfonyl | H (unsubstituted) | Half-chair |

Research Findings and Implications

- Crystallographic Insights: The axial positioning of bulky substituents (e.g., 4-chlorophenyl) in tetrahydroquinolines influences packing efficiency and intermolecular interactions, critical for solid-state properties .

- Synthetic Optimization: Sulfonylation and halogenation protocols () highlight the need for tailored conditions to maximize yields of complex derivatives.

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., sulfonyl) enhance thermal stability, while chlorophenyl moieties may improve bioavailability in drug candidates .

Biological Activity

1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential pharmacological applications. This article explores its biological activity through various studies, including structure-activity relationships, enzyme inhibition assays, and efficacy in disease models.

The compound features a complex structure that contributes to its biological activities. The molecular formula is with a molecular weight of approximately 392.93 g/mol. The sulfonyl group and the tetrahydroquinoline core are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. AChE inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's.

- BSA Binding : Fluorescence measurements indicated significant binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and distribution in biological systems .

Biological Activity Data

Case Study 1: Psoriasis Treatment

In recent studies, the compound demonstrated efficacy in treating psoriasis in murine models. The results indicated that at lower doses, it significantly reduced the severity of skin lesions compared to controls. The bioavailability was notably higher than previously studied compounds like GSK2981278, with a bioavailability factor (F) of 48.1% in mice .

Case Study 2: Rheumatoid Arthritis

Another study highlighted its potential as a treatment for rheumatoid arthritis. The compound acted as a RORγt inverse agonist, effectively modulating Th17 cell activity associated with autoimmune responses. It matched or exceeded the therapeutic effects of established treatments without adverse effects over two weeks of administration .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the benzylsulfonyl and chlorophenyl groups significantly impact the biological activity. For instance:

- Substituting different halogens on the phenyl ring altered enzyme inhibition potency.

- Variations in the alkyl groups on the tetrahydroquinoline core influenced both bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for optimizing the yield of 1-(benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : Multi-step protocols involving sulfonylation of tetrahydroquinoline precursors are critical. For example, Brønsted acid-catalyzed transfer hydrogenation (e.g., using chiral phosphoric acids) enables enantioselective synthesis of tetrahydroquinoline cores . Subsequent benzylsulfonyl group introduction via nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions) should be optimized with temperature-controlled steps (0–25°C) to avoid racemization. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine single-crystal X-ray diffraction (validated by CCDC deposition) with advanced spectroscopic techniques:

- X-ray crystallography : Resolve stereochemistry (e.g., half-chair conformation of tetrahydroquinoline) and hydrogen-bonding networks (e.g., N–H···Cl interactions) .

- NMR : Use - COSY and - HSQC to assign methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) .

- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (MeCN/HO + 0.1% TFA) to detect impurities (<0.5%) and degradation products under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA) : Monitor decomposition onset (>200°C) to guide storage (desiccated, -20°C) .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydroquinoline C4 position influence biological activity?

- Methodological Answer : Enantiomer separation via chiral HPLC (Chiralpak IA column, hexane/iPrOH) followed by in vitro assays (e.g., kinase inhibition) can reveal stereochemical dependencies. For example, axial vs. equatorial positioning of the 4-chlorophenyl group may alter binding to hydrophobic enzyme pockets . Computational docking (AutoDock Vina) using crystal structure data (PDB ID: from ) can model interactions .

Q. What strategies resolve contradictions in reported pharmacological data for sulfonamide-tetrahydroquinoline hybrids?

- Methodological Answer : Cross-validate assay conditions:

- Cellular vs. cell-free systems : Test cytotoxicity (MTT assay) alongside target-specific activity (e.g., IC in enzyme assays) to distinguish direct inhibition from off-target effects .

- Solvent controls : DMSO concentrations >0.1% may artifactually modulate activity .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodological Answer : Use in silico tools:

- ADMET Prediction (SwissADME) : Assess CYP450 metabolism (e.g., CYP3A4-mediated sulfonamide cleavage) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfonyl groups to predict reactive metabolite formation .

Critical Analysis of Evidence

- Synthesis : and highlight Brønsted acid catalysis as a robust method, but scalability for benzylsulfonyl derivatives remains unaddressed.

- Structural Data : and provide high-resolution crystallography (R = 0.030), but absence of full thermal ellipsoid plots limits conformational analysis.

- Biological Relevance : and suggest benzothiazole-sulfonamide hybrids as pharmacophores, but direct data on the target compound is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.